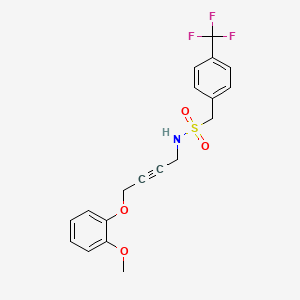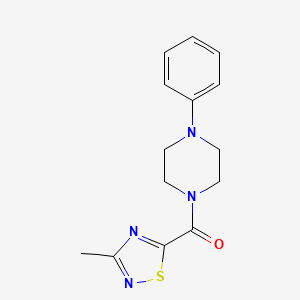
1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure. Heterocyclic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, has shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for the treatment of neurological diseases like Alzheimer’s disease .
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives, a class to which this compound belongs, are known for their wide biological properties such as antimicrobial, antiarthropodal, and fungicidal activities .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with biological targets in various ways, potentially leading to the observed biological activities .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may have effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the phenylpiperazine moiety. The reaction conditions typically involve the use of reagents such as hydrazine, carbon disulfide, and phenylpiperazine under controlled temperatures and pH levels . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as a therapeutic agent for Alzheimer’s disease and other cognitive disorders is being explored.
Comparison with Similar Compounds
1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
3,6-Disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole analogs: These compounds also exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Neostigmine methyl sulfate: A known acetylcholinesterase inhibitor with an IC50 value of 69.1 µM.
Donepezil: Another acetylcholinesterase inhibitor with a much lower IC50 value of 0.021 µM.
The uniqueness of this compound lies in its specific structure, which allows for effective inhibition of target enzymes while potentially offering different pharmacokinetic properties compared to other inhibitors .
Properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTJSDFJXXKDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2715248.png)
![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)
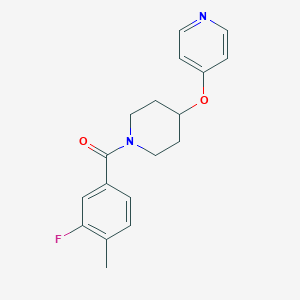
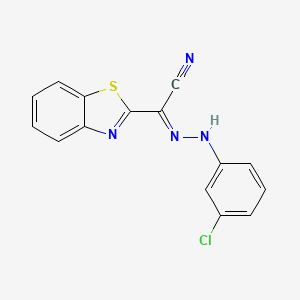

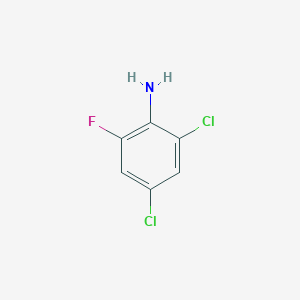
![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)
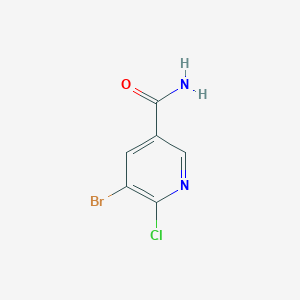
![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2715268.png)
![N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide](/img/structure/B2715269.png)
